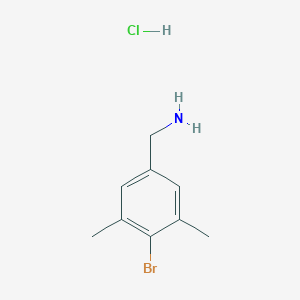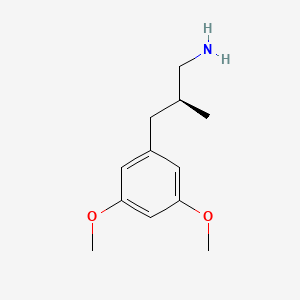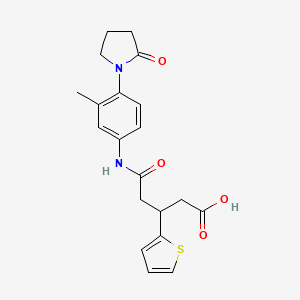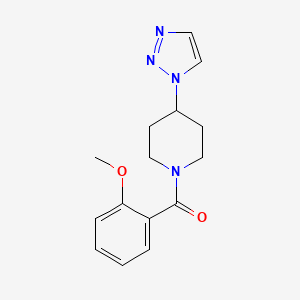
(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hitzeschockprotein 90 (HSP90) Inhibitoren
Diese Verbindung wurde bei der Entwicklung und Synthese von HSP90-Inhibitoren verwendet . HSP90 ist ein vielversprechendes Ziel für Antikrebsmedikamente, das zur Konstruktion von auf HSP90-Inhibitoren basierenden Medikamentenkonjugaten für eine selektive Tumortherapie eingesetzt werden könnte . Eine Reihe von 4-(1H-1,2,3-Triazol-1-yl)benzamiden wurden rational entworfen, als HSP90-Inhibitoren synthetisiert und ihre Strukturen durch 1H-NMR, 13C-NMR und HR-MS charakterisiert .
Antikrebsanwendungen
Die Verbindung hat sich in der Krebsbehandlung als vielversprechend erwiesen. Vorläufige HSP90-Bindungstests zeigten, dass die Verbindungen eine signifikante HSP90α-Bindungsaffinität aufweisen . Diese Verbindungen zeigten potente antiproliferative Aktivitäten, insbesondere in der Zelllinie Capan-1 .
Arzneimittelforschung
Das 1,2,3-Triazolringsystem, das Teil dieser Verbindung ist, kann durch eine weit verbreitete kupferkatalysierte Klickreaktion von Aziden mit Alkinen leicht erhalten werden . Dieses System zeigt eine Vielzahl biologischer Aktivitäten, darunter antibakterielle, antimalarielle und antivirale Aktivitäten .
Behandlung der Alzheimer-Krankheit
Die Verbindung wurde bei der Synthese von Medikamenten zur Behandlung der Alzheimer-Krankheit verwendet . Rechenstudien wurden durchgeführt, um die Wechselwirkung der synthetisierten Verbindung mit Acetylcholinesterase vorherzusagen, einem Ziel von primärer Bedeutung für die Entwicklung neuer therapeutischer Optionen zur Bekämpfung der Neurodegeneration .
BET Bromodomäneninhibition
Die Protein-Protein-Wechselwirkungen zwischen BET-Bromodomänen, acetylierten Histonen und Transkriptionsfaktoren sind therapeutische Ziele für BET-bedingte Erkrankungen, einschließlich entzündlicher Erkrankungen und Krebs . Diese Verbindung wurde bei der Entwicklung von BET-Inhibitoren verwendet .
Zytotoxische Aktivität
Eine Bibliothek von substituierten (1-(Benzyl)-1H-1,2,3-Triazol-4-yl)(piperazin-1-yl)methanonderivaten wurde entwickelt, synthetisiert und auf ihre in-vitro-zytotoxische Aktivität gegen BT-474-, HeLa-, MCF-7-, NCI-H460- und HaCaT-Zellen untersucht .
Wirkmechanismus
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis
Biochemische Analyse
Biochemical Properties
The triazole ring in (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is known to interact with various enzymes and proteins . For instance, compounds with a triazole ring have been reported to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability
Cellular Effects
Compounds with similar structures have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, which could potentially influence enzyme activity
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)15(20)18-9-6-12(7-10-18)19-11-8-16-17-19/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITHIMIBDFETOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

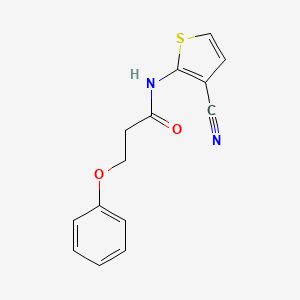

![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)
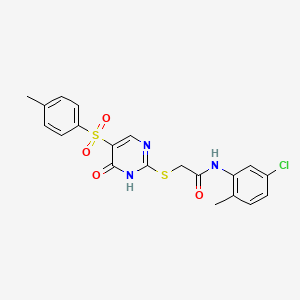
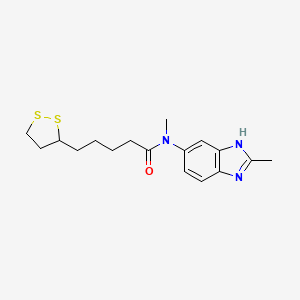
![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)
![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)
amine](/img/structure/B2413497.png)

